Propionic acid, 3-benzoylamino-3-(4-ethoxyphenyl)-, ethyl ester
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Overview
Description
ETHYL 3-(BENZOYLAMINO)-3-(4-ETHOXYPHENYL)PROPANOATE is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoylamino group and an ethoxyphenyl group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-(BENZOYLAMINO)-3-(4-ETHOXYPHENYL)PROPANOATE typically involves the following steps:
Formation of the Benzoylamino Group: This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Ethoxyphenyl Group: This step involves the reaction of an ethoxyphenyl derivative with the intermediate formed in the previous step.
Esterification: The final step involves the esterification of the intermediate with ethyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of ETHYL 3-(BENZOYLAMINO)-3-(4-ETHOXYPHENYL)PROPANOATE may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-(BENZOYLAMINO)-3-(4-ETHOXYPHENYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
ETHYL 3-(BENZOYLAMINO)-3-(4-ETHOXYPHENYL)PROPANOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 3-(BENZOYLAMINO)-3-(4-ETHOXYPHENYL)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 3-(BENZOYLAMINO)-3-(4-METHOXYPHENYL)PROPANOATE
- ETHYL 3-(BENZOYLAMINO)-3-(4-HYDROXYPHENYL)PROPANOATE
- ETHYL 3-(BENZOYLAMINO)-3-(4-CHLOROPHENYL)PROPANOATE
Uniqueness
ETHYL 3-(BENZOYLAMINO)-3-(4-ETHOXYPHENYL)PROPANOATE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may impart distinct properties compared to similar compounds, making it valuable for specific applications.
Properties
Molecular Formula |
C20H23NO4 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
ethyl 3-benzamido-3-(4-ethoxyphenyl)propanoate |
InChI |
InChI=1S/C20H23NO4/c1-3-24-17-12-10-15(11-13-17)18(14-19(22)25-4-2)21-20(23)16-8-6-5-7-9-16/h5-13,18H,3-4,14H2,1-2H3,(H,21,23) |
InChI Key |
JHHSYUUIYSXOJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)OCC)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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